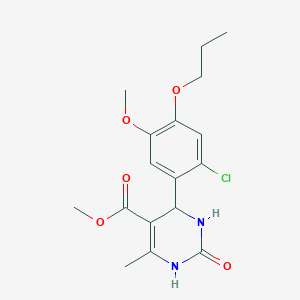
N-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(3-methoxyphenyl)ethanediamide
Vue d'ensemble
Description
N-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(3-methoxyphenyl)ethanediamide, also known as DMPEA, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. DMPEA belongs to the class of pyrrole-based compounds, which are known for their diverse biological activities and pharmacological properties.
Mécanisme D'action
The exact mechanism of action of N-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(3-methoxyphenyl)ethanediamide is not fully understood, but it is believed to involve the modulation of various neurotransmitters and receptors in the brain, including GABA, glutamate, and serotonin. N-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(3-methoxyphenyl)ethanediamide has been shown to enhance the activity of GABA receptors, which are known to play a key role in regulating anxiety and seizure activity. In addition, N-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(3-methoxyphenyl)ethanediamide has also been found to inhibit the reuptake of serotonin, a neurotransmitter that is involved in regulating mood and behavior.
Biochemical and Physiological Effects:
N-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(3-methoxyphenyl)ethanediamide has been shown to exert various biochemical and physiological effects in animal models and in vitro studies. For example, N-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(3-methoxyphenyl)ethanediamide has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential use as an anti-inflammatory agent. In addition, N-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(3-methoxyphenyl)ethanediamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in promoting the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(3-methoxyphenyl)ethanediamide in lab experiments is its potent pharmacological activity, which allows for the detection of even small changes in biological systems. In addition, N-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(3-methoxyphenyl)ethanediamide is relatively easy to synthesize and can be obtained in large quantities, making it a cost-effective option for researchers. However, one of the limitations of using N-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(3-methoxyphenyl)ethanediamide is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions that could be explored in the study of N-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(3-methoxyphenyl)ethanediamide. One potential area of research is the development of novel N-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(3-methoxyphenyl)ethanediamide derivatives with improved pharmacological properties and reduced toxicity. In addition, further studies are needed to elucidate the exact mechanism of action of N-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(3-methoxyphenyl)ethanediamide and its potential use in the treatment of neurological disorders. Finally, the potential applications of N-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(3-methoxyphenyl)ethanediamide in other fields, such as agriculture and environmental science, could also be explored.
Applications De Recherche Scientifique
N-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(3-methoxyphenyl)ethanediamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, N-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(3-methoxyphenyl)ethanediamide has been found to exhibit potent anti-inflammatory and analgesic activities, making it a promising candidate for the development of novel painkillers. In addition, N-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(3-methoxyphenyl)ethanediamide has also been shown to possess anticonvulsant, anxiolytic, and antidepressant properties, indicating its potential use in the treatment of neurological disorders.
Propriétés
IUPAC Name |
N'-(2,5-dimethylpyrrol-1-yl)-N-(3-methoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-10-7-8-11(2)18(10)17-15(20)14(19)16-12-5-4-6-13(9-12)21-3/h4-9H,1-3H3,(H,16,19)(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBLHZCXBFNDDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1NC(=O)C(=O)NC2=CC(=CC=C2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl (4-{[(1-phenylethyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4392765.png)
![2,6-dimethyl-N-[(4-methylphenyl)sulfonyl]-4-morpholinecarboxamide](/img/structure/B4392773.png)


![1-{4-[(benzylsulfonyl)methyl]benzoyl}-2-methylpiperidine](/img/structure/B4392790.png)
![3-bromo-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4392793.png)

![N-[4-(aminosulfonyl)phenyl]-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4392813.png)
![2-(5-bromo-4-{[(2-hydroxyethyl)amino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B4392819.png)


![ethyl ({2-[(tert-butylamino)carbonyl]phenyl}amino)(oxo)acetate](/img/structure/B4392843.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methoxyethyl)-3-piperidinecarboxamide](/img/structure/B4392853.png)